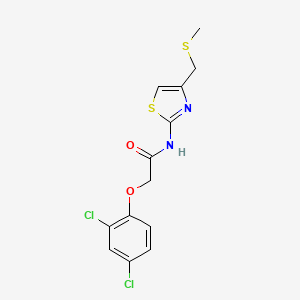
2-(2,4-dichlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide, also known as DMTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antioxidant Potential
The synthesis of thiazole derivatives, including compounds similar to "2-(2,4-dichlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide," has been reported for their potential antioxidant properties. One study involved the synthesis of thiazol-acetamide derivatives and their evaluation as antioxidants. These derivatives were found to exhibit significant antioxidant activity, comparable to ascorbic acid, indicating their potential as antioxidant agents (Hossan, 2020).
Antitumor Activity
Another area of research involves the synthesis of benzothiazole and thiazolidinone derivatives, which have been evaluated for their potential antitumor activities. Compounds with structures similar to the one have demonstrated considerable anticancer activity against various cancer cell lines, suggesting their application in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities
Thiazole derivatives have also been synthesized and assessed for their antibacterial and antifungal potentials. Some studies report the successful synthesis of compounds that show promising antibacterial and antifungal activities, indicating their potential use in treating infectious diseases (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Anti-inflammatory Potential
Research into the anti-inflammatory potential of similar compounds has shown promising results. Certain thiazolidinone derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) activity, and prostaglandin E2 (PGE2) generation. These studies suggest the compounds' utility in developing new treatments for inflammatory diseases (Ma, Xie, & Ma, 2011).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-20-6-9-7-21-13(16-9)17-12(18)5-19-11-3-2-8(14)4-10(11)15/h2-4,7H,5-6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTSHEZSZCEOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

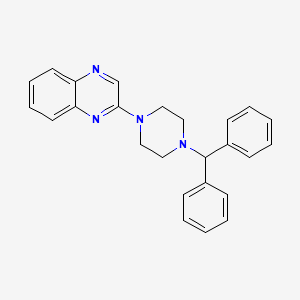
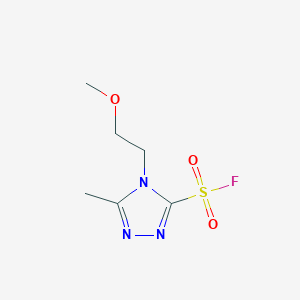
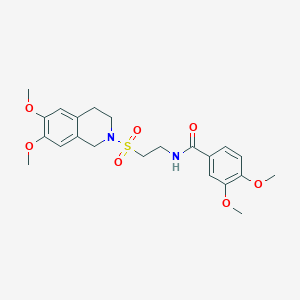
![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)
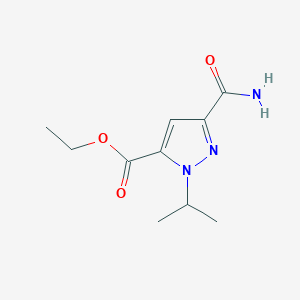
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)
![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)

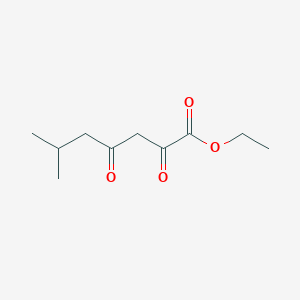
![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2766097.png)
